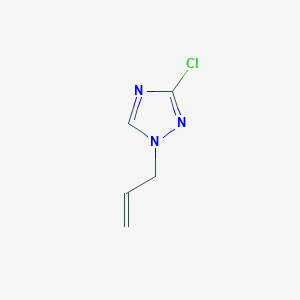

1-allyl-3-chloro-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

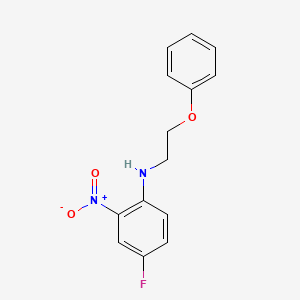

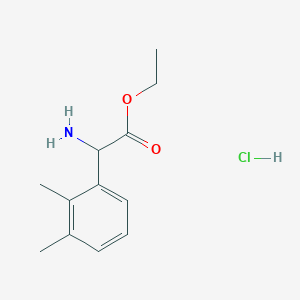

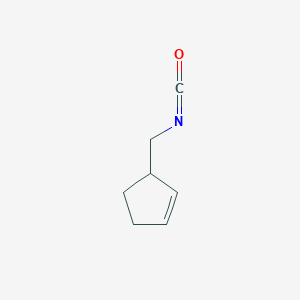

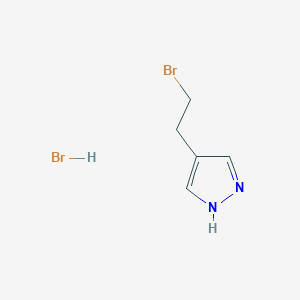

1-Allyl-3-chloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can be achieved through various methods. One common method involves the reaction of hydrazines and formamide under microwave irradiation . Another approach involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to produce 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of 1-allyl-3-chloro-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring substituted with an allyl group and a chlorine atom . The exact mass of the molecule is 143.025024 .Chemical Reactions Analysis

1,2,4-Triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can undergo both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms .Physical And Chemical Properties Analysis

1-Allyl-3-chloro-1H-1,2,4-triazole has a molecular weight of 143.574 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 255.7±33.0 °C at 760 mmHg . The flash point is 108.4±25.4 °C .Scientific Research Applications

Synthesis and Antibacterial Activities

1,2,4-Triazole derivatives, including those related to 1-allyl-3-chloro-1H-1,2,4-triazole, have been synthesized and explored for their antibacterial and antifungal activities. These compounds have shown effectiveness against various strains of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Crystal Structure Insights

The crystal structure of derivatives closely related to 1-allyl-3-chloro-1H-1,2,4-triazole has been determined, providing insights into the molecular configurations and potential interactions in solid-state forms. These studies are crucial for understanding the physical properties and reactivity of such compounds (Chicha et al., 2014).

Catalytic Applications

Pd-catalyzed reactions involving 1,2,4-triazoles, including allylic substitutions, have been developed, offering efficient methods for the synthesis of N1-allylated 1,2,4-triazoles. These methodologies enable the preparation of structurally diverse triazole derivatives with potential applications in medicinal chemistry and material science (Khan et al., 2022).

Anti-ulcer Activity

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their potential anti-ulcer activity. This research indicates that such compounds could offer new therapeutic options for treating ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (Georgiyants et al., 2014).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 demonstrates the ongoing interest and potential of these compounds in drug development. The review highlights the versatility of triazole derivatives in addressing a wide range of therapeutic targets (Ferreira et al., 2013).

Future Directions

The future of 1,2,4-triazole research, including 1-allyl-3-chloro-1H-1,2,4-triazole, is promising. Given the broad range of biological activities exhibited by triazole derivatives, they are likely to continue to be a focus of medicinal chemistry research . Additionally, the development of new synthetic methods will further expand the possibilities for creating diverse novel bioactive molecules .

properties

IUPAC Name |

3-chloro-1-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQRJHMWQHYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245623 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-chloro-1H-1,2,4-triazole | |

CAS RN |

1785763-47-4 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)